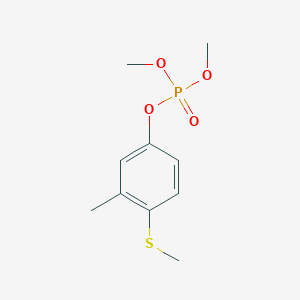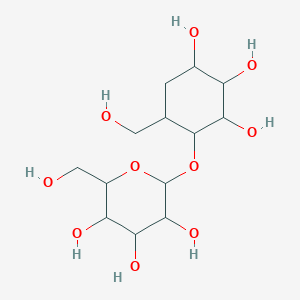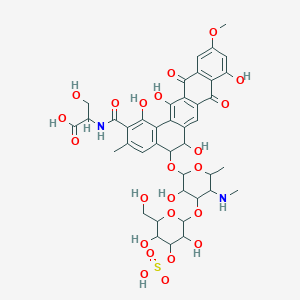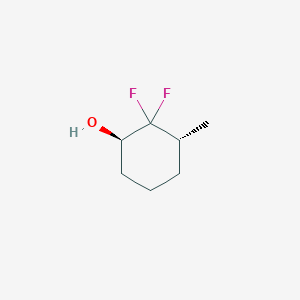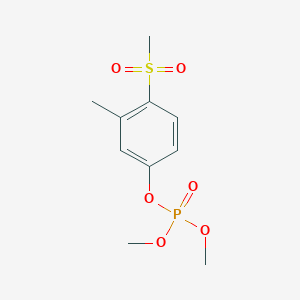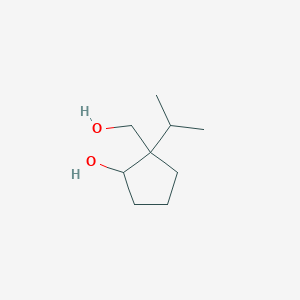
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol, also known as HMPC, is a cyclic alcohol that has been widely studied for its potential applications in the field of pharmaceuticals. HMPC has a unique structure that makes it a valuable compound for use in drug development, as it can be easily modified to create a range of derivatives with different properties. In
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has a range of biochemical and physiological effects, depending on the specific application. It has been shown to have anti-inflammatory effects, which can help to reduce pain and swelling in the body. 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has also been shown to have antitumor effects, which can help to slow the growth and spread of cancer cells. In addition, 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has been shown to have neuroprotective effects, which can help to protect the brain from damage caused by various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol in lab experiments is its versatility. 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol can be easily modified to create a range of derivatives with different properties, making it a valuable compound for drug development. However, one of the limitations of using 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are a number of future directions for research on 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol. One area of interest is the development of new drugs based on 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol and its derivatives. Researchers are also interested in studying the mechanism of action of 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol in more detail, in order to better understand how it works and how it can be used to treat various diseases and conditions. Additionally, there is interest in exploring the potential use of 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol in other areas, such as agriculture and environmental remediation.
Métodos De Síntesis
The synthesis of 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol can be achieved through a number of different methods, including the reaction of cyclopentadiene with formaldehyde and isopropyl alcohol, as well as the reaction of cyclopentadiene with glyoxal and isopropyl alcohol. The most common method for synthesizing 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol involves the reaction of cyclopentadiene with formaldehyde and isopropyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. This method results in a yield of approximately 60-70%.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs. 2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propiedades
Número CAS |
150065-74-0 |
|---|---|
Nombre del producto |
2-(Hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol |
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2-propan-2-ylcyclopentan-1-ol |
InChI |
InChI=1S/C9H18O2/c1-7(2)9(6-10)5-3-4-8(9)11/h7-8,10-11H,3-6H2,1-2H3 |
Clave InChI |
QTBIZICXTQXBJR-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCCC1O)CO |
SMILES canónico |
CC(C)C1(CCCC1O)CO |
Sinónimos |
Cyclopentanemethanol, 2-hydroxy-1-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
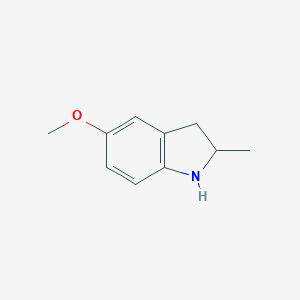
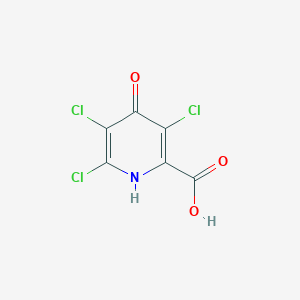
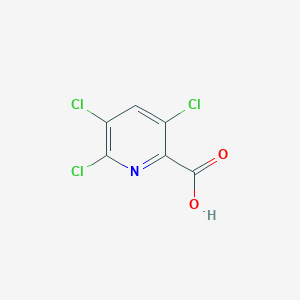
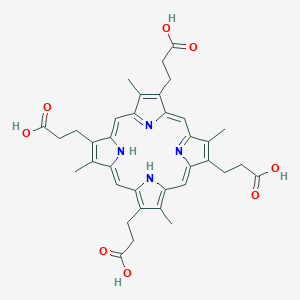
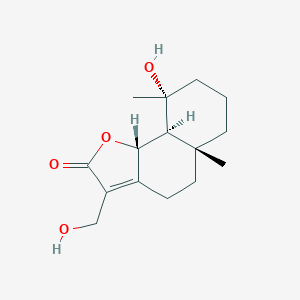
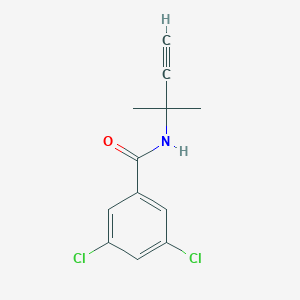
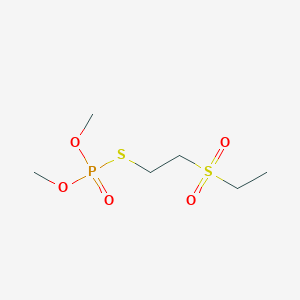
![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)
